![molecular formula C15H14FN3O B3038417 4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether CAS No. 861210-20-0](/img/structure/B3038417.png)
4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether
Overview
Description
4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether (abbreviated as 4-DMPPME) is a novel synthetic compound that has been investigated for its potential applications in scientific research. It is a member of the pyrazolo[1,5-a]pyrimidine family and is composed of a pyrazole ring with a fluorophenyl methyl ether substituent. 4-DMPPME has been studied for its ability to interact with proteins, nucleic acids, and other molecules and has been found to have a wide range of physiological effects.
Scientific Research Applications
Antitumor Activity
Pyrazolo[1,5-a]pyrimidines exhibit promising anticancer potential. Researchers have explored their use as an antitumor scaffold. These compounds can be synthesized through various pathways, allowing for structural diversity. The regioselectivity of the reaction can be controlled using dimethylamino leaving groups, leading to specific modifications . Their impact on cancer cells and potential mechanisms of action are areas of active investigation.
Rational Drug Design
The pyrazolo[1,5-a]pyrimidine core inspires rational drug design. By combining insights from synthetic chemistry, enzymatic inhibition, and photophysical properties, researchers aim to develop novel drugs. These compounds may target specific diseases, including cancer, inflammation, or infectious diseases.
Mechanism of Action
Target of Action
The primary target of 4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether is the translocator protein 18 kDa (TSPO) . TSPO is recognized as a biomarker for microglial activation and neuroinflammation imaging .
Mode of Action
This compound interacts with TSPO, leading to changes that can be detected using positron emission tomography (PET) radiotracers . The pyrazolo[1,5-a]pyrimidine acetamides, to which this compound belongs, are a particularly attractive class of TSPO-specific ligands .
Biochemical Pathways
It’s known that pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture . These compounds exhibit diverse pharmacological activities and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
Pharmacokinetics
A related compound, [18f]f-dpa, demonstrates rapid entry into the brain and a concentration equilibrium at 20–30 min after injection . The metabolic profiles at 90 min after radiotracer injection in the plasma show that unchanged [18F]F-DPA accounts for 28.3±6.4% of the remaining radioactivity . In the brain, unchanged [18F]F-DPA accounts for 93.5±2.8% of the radioactivity .
Result of Action
Related compounds have been shown to have anticancer potential . In-vitro assays against MCF-7, MDA-MB231, and MDA-MB453 cell lines reveal intriguing findings .
Action Environment
For instance, the compound should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-2,6-dimethylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-9-8-19-14(6-10(2)18-19)17-15(9)11-4-5-13(20-3)12(16)7-11/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEFLNTWWKHYOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C(=NC2=C1)C3=CC(=C(C=C3)OC)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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